

Application Note: Formulating Water-in-Oil (W/O) Mineral Sunscreens with Xanthommatin

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Compound of Interest

Compound Name: Xanthommatin

Cat. No.: B1213845

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of water-in-oil (W/O) mineral sunscreens incorporating **xanthommatin**. **Xanthommatin**, a naturally derived chromophore, offers multifunctional benefits as an antioxidant and a UV filter booster.[1][2] This guide details the formulation process, experimental protocols for stability and efficacy testing, and presents data in a structured format for clear interpretation.

Introduction

The demand for effective and safe sun protection has driven innovation in sunscreen formulations. Mineral sunscreens, utilizing physical blockers like zinc oxide (ZnO) and titanium dioxide (TiO₂), are favored for their broad-spectrum protection and favorable safety profile.[3][4] Water-in-oil (W/O) emulsions are particularly suitable for mineral sunscreens as they can offer enhanced water resistance and a more uniform film formation on the skin.[5]

Xanthommatin is a biomolecule found in cephalopods that has demonstrated significant potential as a cosmetic ingredient.[6] It functions as a potent antioxidant and possesses a broad absorption profile that spans from UV to the visible light spectrum.[1][7] Studies have shown that **xanthommatin** can boost the UVA and UVB absorption of conventional UV filters by over 50% and is photostable.[1][6] Furthermore, it has been found to be non-mutagenic and

not an endocrine disruptor in in vitro assays, highlighting its potential for safe topical applications.[2][8]

This application note outlines the procedures for incorporating **xanthommatin** into a W/O mineral sunscreen, providing detailed protocols for formulation, stability analysis, and performance evaluation.

Properties of Xanthommatin

Ammonium **xanthommatin** is a water-soluble compound that can be integrated into the aqueous phase of an emulsion.[6] Its key properties relevant to sunscreen formulation are summarized below.

Property	Description	Reference
UV-Visible Absorption	Broad absorption profile spanning UVB, UVA, and visible light.[1] Absorbance peaks around 234 nm and 442 nm.[9]	[1][9]
Antioxidant Activity	Demonstrates radical scavenging activity, which can help mitigate oxidative stress from UV exposure.	[7]
Photostability	Resists degradation upon exposure to UV radiation, ensuring sustained efficacy of the sunscreen.[6][10]	[6][10]
UV Filter Boosting	Increases the UV absorbance of other filters, potentially allowing for lower concentrations of traditional UV filters.[1][2]	[1][2]
Safety Profile	In vitro studies indicate it is non-mutagenic, not an endocrine disruptor, and non-phototoxic.[1][8]	[1][8]

Experimental Protocols

Formulation of W/O Mineral Sunscreen with Xanthommatin

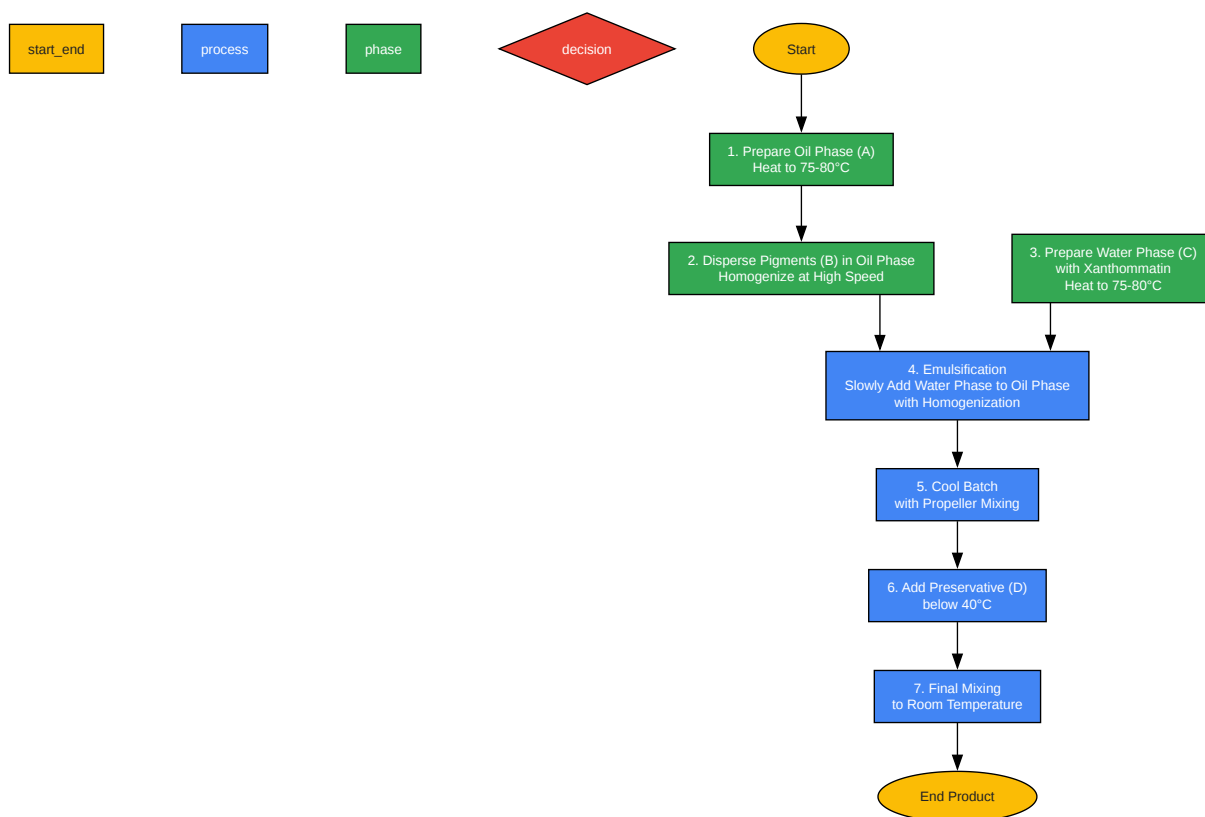
This protocol describes the preparation of a stable W/O mineral sunscreen. The formulation utilizes a combination of emollients, emulsifiers, and mineral UV filters, with **xanthommatin** added to the water phase.

Table 1: Sample Formulation - W/O Mineral Sunscreen with **Xanthommatin** (SPF ~30)

Phase	INCI Name	Trade Name (Example)	% (w/w)	Function
A (Oil Phase)	Caprylic/Capric Triglyceride	-	15.00	Emollient
Butyloctyl Salicylate	HallBrite® BHB	5.00	Dispersing Agent, SPF Booster	UV Filter (Broad Spectrum)
Cetyl PEG/PPG-10/1 Dimethicone	Abil® EM 90	2.50	W/O Emulsifier	
C12-15 Alkyl Benzoate	-	5.00	Emollient, Dispersing Agent	
Beeswax	-	1.00	Thickener, Stabilizer	
B (Pigment Grind)	Zinc Oxide (non-nano)	-	15.00	
Titanium Dioxide	-	5.00	UV Filter (UVB/UVA2)	Solvent
Triethoxycaprylyl silane	-	0.50	Coating for Pigments	
C (Water Phase)	Deionized Water	-	to 100	Preservative
Ammonium Xanthommatin	Xanthochrome®	0.50	Antioxidant, UV Booster	
Sodium Chloride	-	1.00	Emulsion Stabilizer	
Glycerin	-	3.00	Humectant	
D (Preservative)	Phenoxyethanol, Ethylhexylglycerin	Euxyl® PE 9010	1.00	

Protocol:

- **Oil Phase Preparation:** In the main vessel, combine all ingredients of Phase A. Begin mixing with a propeller mixer and heat to 75-80°C.
- **Pigment Dispersion:** Add the Phase B ingredients (mineral filters) to the heated oil phase. Homogenize at high speed (5,000-10,000 rpm) until the pigments are fully dispersed and uniform. Maintain temperature.
- **Water Phase Preparation:** In a separate vessel, combine the ingredients of Phase C. Heat to 75-80°C and mix until the ammonium **xanthommatin** and sodium chloride are fully dissolved.
- **Emulsification:** Slowly add the water phase (Phase C) to the oil/pigment phase (Phase A+B) while homogenizing. Continue homogenization for 10-15 minutes to form a stable W/O emulsion.[\[11\]](#)
- **Cooling:** Switch from homogenization to propeller mixing and begin to cool the batch.
- **Preservation:** Once the emulsion has cooled to below 40°C, add the Phase D preservative and mix until uniform.
- **Finalization:** Continue mixing until the batch reaches room temperature (25°C).



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Caption: Workflow for W/O Mineral Sunscreen Formulation.

Emulsion Stability Testing

Stability testing is crucial to ensure the product maintains its physicochemical integrity over its shelf life.[\[11\]](#)

- **Macroscopic Evaluation:** Visually inspect samples for phase separation, color change, or texture abnormalities at various time points (24h, 1 week, 1 month, 3 months) under different storage conditions (4°C, 25°C, 40°C).
- **Centrifugation Test:** Centrifuge 5g of the emulsion at 3000 rpm for 30 minutes. Any sign of phase separation indicates potential instability.[\[12\]](#)
- **Freeze-Thaw Cycling:** Subject the product to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C. Check for phase separation or crystallization after each cycle. [\[12\]](#)
- **Viscosity and pH Measurement:** Measure the viscosity and pH of the formulation at regular intervals during storage at different temperatures to detect any significant changes.

Parameter	Method	Acceptance Criteria
Appearance	Visual Inspection	Homogeneous cream, no separation
pH	pH meter	5.5 - 7.0
Viscosity	Brookfield Viscometer	±15% change from initial value
Centrifugation	3000 rpm, 30 min	No phase separation
Freeze-Thaw	3 cycles (-10°C to 25°C)	No phase separation

In Vitro SPF and UVA-PF Determination

In vitro testing provides a reliable and ethical method for evaluating sunscreen efficacy during development.[\[13\]](#)[\[14\]](#)

- **Substrate Preparation:** Use polymethyl methacrylate (PMMA) plates as the substrate.

- **Sample Application:** Apply the sunscreen formulation evenly onto the PMMA plate at a concentration of 2.0 mg/cm². Allow the film to dry for 15-20 minutes.[15]
- **UV Transmittance Measurement:** Use a UV transmittance analyzer to measure the absorbance of the sunscreen film from 290 to 400 nm before and after UV irradiation.[13]
- **SPF and UVA-PF Calculation:** The Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) are calculated from the transmittance data using standardized equations. The critical wavelength (λ_c) is also determined to assess the breadth of UVA protection.

Photostability Assessment

This protocol evaluates the ability of the formulation to maintain its protective qualities after UV exposure.[16][17]

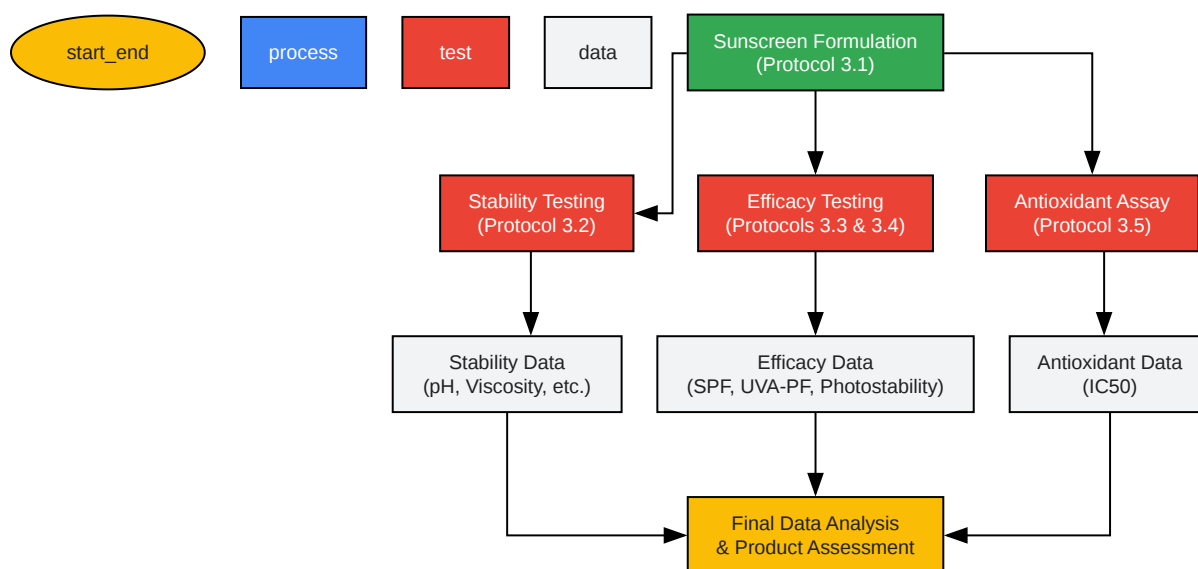
- **Sample Preparation:** Prepare sunscreen films on PMMA plates as described in section 3.3.
- **Irradiation:** Expose the plates to a controlled dose of UV radiation from a solar simulator.
- **Post-Irradiation Measurement:** Measure the UV transmittance of the irradiated sample.
- **Data Analysis:** Compare the UV absorbance spectrum before and after irradiation. Calculate the percentage loss in protection (e.g., % SPF loss) to quantify photostability. A photostable formula will show minimal degradation.[16][18]

Antioxidant Activity Assay (DPPH)

This assay quantifies the radical scavenging ability of the final formulation, highlighting the functional benefit of **xanthommatin**. [7]

- **Sample Extraction:** Prepare a methanolic extract of the sunscreen formulation.
- **Reaction Mixture:** Add aliquots of the extract to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Incubation:** Allow the reaction to proceed in the dark for 30 minutes.

- Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging is calculated relative to a control. The results can be expressed as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

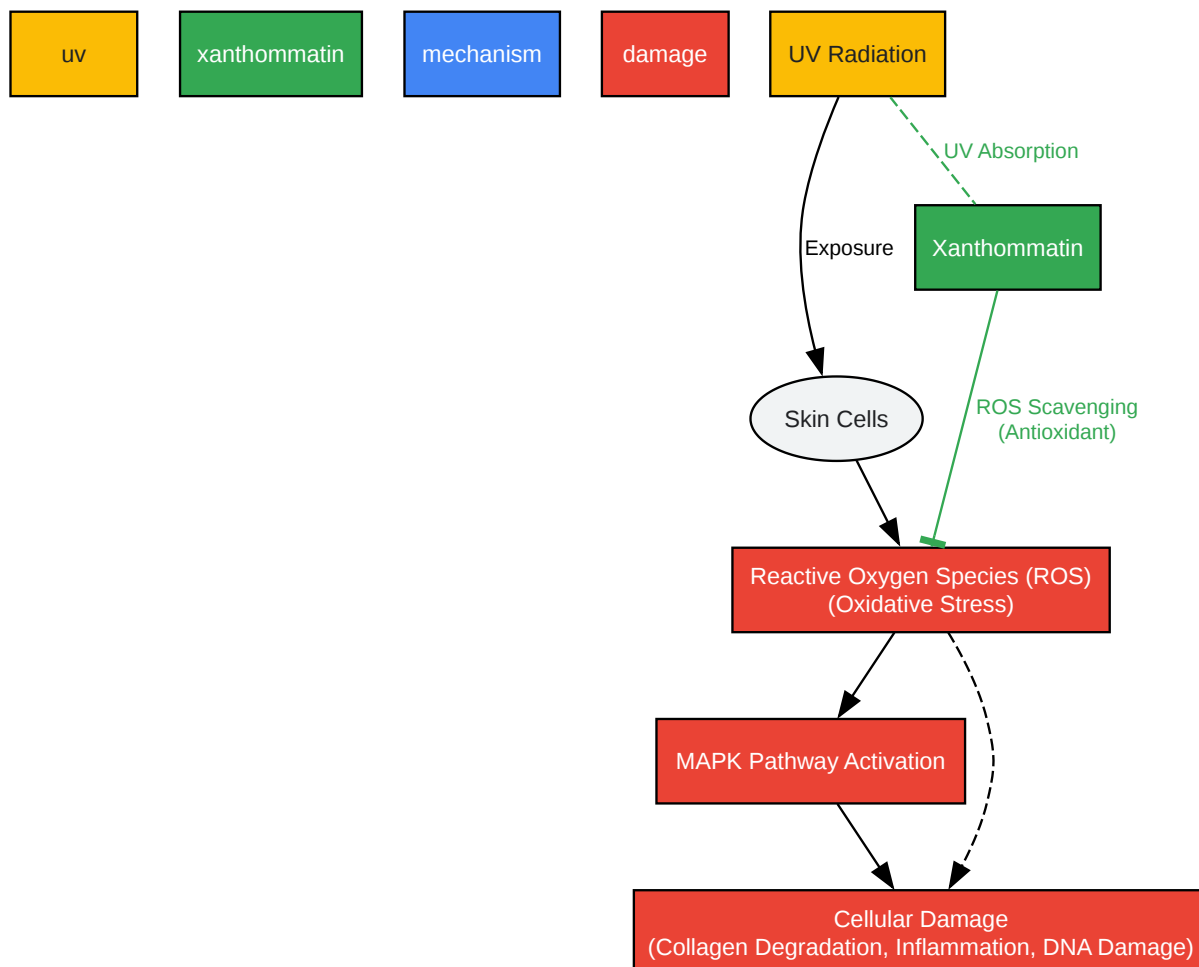


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Caption: Overall Experimental Workflow for Evaluation.

UV-Induced Skin Damage and Role of Xanthommatin

UV radiation generates reactive oxygen species (ROS) in the skin, which leads to oxidative stress. This stress activates signaling pathways like MAPK, leading to collagen degradation and inflammation, and can cause direct DNA damage, contributing to photoaging and skin cancer. **Xanthommatin** can help mitigate this damage through two primary mechanisms: UV absorption and antioxidant activity (ROS scavenging).



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Caption: UV Damage Pathway and **Xanthommatin**'s Protective Role.

Regulatory Considerations

In the United States, sunscreens are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA).[3][19] Active ingredients must be approved and listed in the sunscreen monograph.[20] As **xanthommatin** is a novel ingredient, its use in a marketable sunscreen product in the U.S. would require progression through the FDA's regulatory pathways, such as the Time-and-Extent Application (TEA) or an OTC Monograph Order Request (OMOR) under the framework established by the CARES Act.[19][21] Developers should consult the latest FDA guidelines for novel sunscreen ingredients.

Conclusion

Xanthommatin presents a promising, nature-inspired ingredient for advanced sunscreen formulations. Its multifunctional properties as a UV booster and antioxidant can enhance the protective capacity and stability of W/O mineral sunscreens. The protocols outlined in this document provide a framework for developing and evaluating these innovative formulations, paving the way for next-generation sun care products that are both safe and highly effective.

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